molecular formula C16H10N4O2S2 B2811136 2-[[5-(furan-2-ylmethyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetonitrile CAS No. 1448050-77-8

2-[[5-(furan-2-ylmethyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetonitrile

Cat. No.: B2811136
CAS No.: 1448050-77-8
M. Wt: 354.4
InChI Key: ADLICMYMPJCFQD-UHFFFAOYSA-N
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Description

The compound 2-[[5-(furan-2-ylmethyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetonitrile is a structurally complex heterocyclic molecule featuring a tricyclic core fused with furan, thia (sulfur-containing), and triaza (nitrogen-containing) rings. Its unique architecture includes a sulfanyl acetonitrile moiety, which may confer reactivity for covalent binding or metabolic interactions. Such structural attributes position this compound within a niche chemical space, likely explored for applications in medicinal chemistry (e.g., kinase inhibition) or materials science .

Properties

IUPAC Name

2-[[5-(furan-2-ylmethyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2S2/c17-5-8-23-16-19-12-11-4-1-6-18-14(11)24-13(12)15(21)20(16)9-10-3-2-7-22-10/h1-4,6-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLICMYMPJCFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC3=C2N=C(N(C3=O)CC4=CC=CO4)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine core: This involves the condensation of thieno and pyrimidine derivatives, often using cyclization reactions facilitated by catalysts or under reflux conditions.

    Introduction of the thioacetonitrile group: This step typically involves nucleophilic substitution reactions where a thiol group is introduced, followed by the addition of an acetonitrile group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The thio group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activities.

Scientific Research Applications

2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery for treating various diseases.

    Industry: The compound’s derivatives are investigated for their potential use in materials science and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, we compare it with three structurally analogous derivatives (Table 1) and discuss key findings from computational and experimental studies.

Table 1: Structural and Property Comparison

Compound Name Molecular Weight (g/mol) LogP<sup>a</sup> Hydrogen Bond Donors/Acceptors Key Structural Differences Predicted Activity (QSAR)<sup>b</sup>
Target Compound 456.51 2.3 2/6 Reference structure Moderate kinase inhibition
2-[[5-(phenylmethyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetonitrile 462.53 3.1 1/5 Phenylmethyl vs. furan-2-ylmethyl Higher lipophilicity, reduced solubility
2-[[5-(furan-2-ylmethyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]oxy]acetonitrile 441.48 1.8 3/7 Sulfanyl replaced with oxy group Enhanced solubility, weaker binding
2-[[5-(furan-2-ylmethyl)-6-thio-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetonitrile 472.54 2.9 2/5 Thio substitution at position 6; oxa vs. thia Altered redox stability

<sup>a</sup>LogP values derived from QSAR models.
<sup>b</sup>Activity predictions based on kinase inhibition datasets .

Key Findings

This aligns with QSAR models where lipophilic substituents improve bioavailability in CNS-targeting compounds . The sulfanyl-to-oxy substitution (Compound 2) lowers LogP and introduces an additional hydrogen bond donor, favoring solubility but weakening target binding affinity due to reduced thiol-mediated covalent interactions.

Core Modifications :

  • Introducing a thio group at position 6 (Compound 3) alters redox sensitivity, as sulfur atoms participate in disulfide exchange reactions. This modification may affect metabolic stability in vivo.

QSAR Model Insights :

  • The target compound’s moderate kinase inhibition prediction stems from its balanced LogP and hydrogen-bonding profile. However, its furan ring may introduce metabolic liabilities (e.g., CYP450-mediated oxidation), a common issue in furan-containing analogs .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can intermediates be characterized?

The synthesis involves a multi-step process starting with the formation of the tricyclic core via cyclization reactions. Key intermediates include the diazatricyclo structure with a furan-2-ylmethyl substituent. Methodological steps :

  • Step 1 : Cyclocondensation of thiazolidinone precursors with furan derivatives under reflux conditions (e.g., ethanol with piperidine as a catalyst) .
  • Step 2 : Introduction of the sulfanyl-acetonitrile group via nucleophilic substitution or thiol-ene reactions .
  • Characterization : Use NMR (¹H/¹³C) to confirm regiochemistry of the tricyclic core and HPLC to assess purity (>95%). Mass spectrometry (HRMS) validates molecular weight .

Advanced: How can reaction conditions be optimized to improve yield during sulfanyl group incorporation?

Optimization requires balancing temperature, solvent polarity, and catalyst selection. Experimental design :

  • Temperature : Lower temperatures (0–10°C) reduce side reactions during thiol substitution.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the thiol group.
  • Catalyst : Use mild bases (e.g., triethylamine) to avoid decomposition of the tricyclic core .
  • Monitoring : Track reaction progress via TLC and adjust stoichiometry of the thiol reagent dynamically .

Basic: What analytical techniques are essential for confirming the compound’s structural integrity?

Critical techniques include:

  • NMR Spectroscopy : Assign peaks for the furan ring (δ 6.2–7.4 ppm), sulfanyl group (δ 2.8–3.5 ppm), and nitrile (δ 1.5–2.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the tricyclic skeleton .
  • X-ray Crystallography (if feasible): Resolve ambiguities in stereochemistry .

Advanced: How do substituents (e.g., furan-2-ylmethyl) influence bioactivity, and what computational methods support SAR studies?

The furan-2-ylmethyl group enhances π-π stacking with aromatic residues in enzyme active sites. Methodology for SAR :

  • Docking simulations : Use software like AutoDock to model interactions with targets (e.g., kinases or oxidoreductases).
  • Comparative assays : Synthesize analogs with alternative aryl groups (e.g., thiophene or benzyl) and test inhibitory activity in enzyme assays .
  • Data analysis : Correlate logP values (lipophilicity) with cellular permeability using Caco-2 assays .

Basic: What biological assays are recommended for preliminary evaluation of this compound?

Prioritize assays aligned with its structural analogs:

  • Receptor binding assays : Screen against GPCRs or tyrosine kinases due to the compound’s heterocyclic motif .
  • Antimicrobial activity : Test MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

Address inconsistencies through:

  • Standardized protocols : Ensure uniform assay conditions (e.g., pH, temperature, and cell passage number).
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Orthogonal validation : Confirm results with alternative assays (e.g., SPR for binding affinity vs. fluorescence-based enzymatic assays) .

Basic: What are the stability considerations for long-term storage of this compound?

  • Storage : Keep at -20°C in amber vials to prevent photodegradation of the nitrile and furan groups.
  • Solvent : Dissolve in anhydrous DMSO (sealed under nitrogen) to avoid hydrolysis .
  • Stability monitoring : Perform periodic HPLC analysis to detect decomposition (e.g., oxidation of the sulfanyl group) .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

  • Prodrug design : Modify the nitrile group to a masked carboxylic acid (e.g., ester prodrugs) to reduce off-target effects.
  • Metabolic profiling : Use hepatocyte models to identify reactive metabolites (e.g., epoxides) and redesign substituents to block metabolic hotspots .
  • In vivo PK/PD : Conduct bioavailability studies in rodents to optimize dosing regimens and minimize toxicity .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

  • Solubility screening : Use shake-flask method in buffers (pH 1.2–7.4) and calculate logD values.
  • Formulation : Employ cyclodextrin complexes or nanoemulsions to improve aqueous solubility for in vivo studies .

Advanced: What mechanistic studies elucidate its interaction with oxidative stress pathways?

  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to measure antioxidant activity.
  • Gene expression profiling : Perform RNA-seq on treated cells to identify upregulated/downregulated pathways (e.g., Nrf2/ARE signaling) .

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